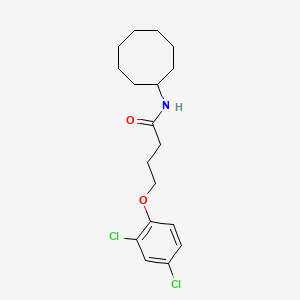
1-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)ethanone
説明
1-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)ethanone, commonly known as Ketamine, is a dissociative anesthetic drug that has been used for both human and veterinary purposes. It was first synthesized in 1962 by Calvin Stevens, an American chemist, and was approved by the FDA in 1970 for human use. Ketamine is known for its rapid onset of action, short duration of action, and its ability to induce dissociative states. In recent years, Ketamine has gained popularity as a treatment for depression, anxiety, and other mental health disorders.
作用機序
Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which leads to a decrease in glutamate activity. This results in the release of other neurotransmitters, such as dopamine and serotonin, which are believed to be responsible for its antidepressant effects. Ketamine also activates the mTOR pathway, which is involved in synaptic plasticity and may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
Ketamine has been found to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, respiratory depression, and increased salivation. It also increases cerebral blood flow and glucose metabolism in the brain, which may be related to its therapeutic effects.
実験室実験の利点と制限
Ketamine has several advantages for use in laboratory experiments, including its rapid onset of action, short duration of action, and ability to induce dissociative states. However, there are also limitations to its use, including its potential for abuse and dependence, as well as its effects on cardiovascular and respiratory function.
将来の方向性
There are several potential future directions for research on Ketamine, including the development of new and more effective antidepressant drugs based on its mechanism of action. There is also ongoing research on the use of Ketamine in combination with other drugs, such as lithium and valproate, to enhance its therapeutic effects. Additionally, there is interest in studying the long-term effects of Ketamine use, as well as its potential for use in treating other neurological disorders.
合成法
Ketamine is synthesized through a multi-step process that involves the reaction of 4-chlorobenzophenone with 4-phenyl-1-piperazine to form 1-(4-chlorophenyl)-4-phenylpiperazine. This compound is then reacted with methyl iodide to form 1-(4-chlorophenyl)-4-phenylpiperazine-2-one, which is then reduced with sodium borohydride to form Ketamine.
科学的研究の応用
Ketamine has been extensively studied for its potential therapeutic effects in a variety of mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have rapid antidepressant effects, with some studies showing improvement in symptoms within hours of administration. Ketamine has also been studied for its potential use in treating chronic pain, addiction, and other neurological disorders.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFAFLUKKZBASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293058 | |
| Record name | 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93994-39-9 | |
| Record name | NSC87023 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)
![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)

methyl]glycinate](/img/structure/B5103056.png)
![N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)
![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5103084.png)
